

VER-00158411: A Technical Guide to a Potent Chk1/Chk2 Inhibitor

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Compound of Interest

Compound Name: VER-00158411

Cat. No.: B611615

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Abstract

VER-00158411 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2). These kinases are critical transducers in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. By inhibiting Chk1 and Chk2, **VER-00158411** can abrogate DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and cell death, particularly in p53-deficient cancer cells. This document provides an in-depth overview of the molecular properties, mechanism of action, relevant signaling pathways, and key experimental protocols for the characterization and application of **VER-00158411** in preclinical research.

Quantitative Data Summary

The fundamental physicochemical and in vitro inhibitory properties of **VER-00158411** are summarized in the table below for easy reference and comparison.

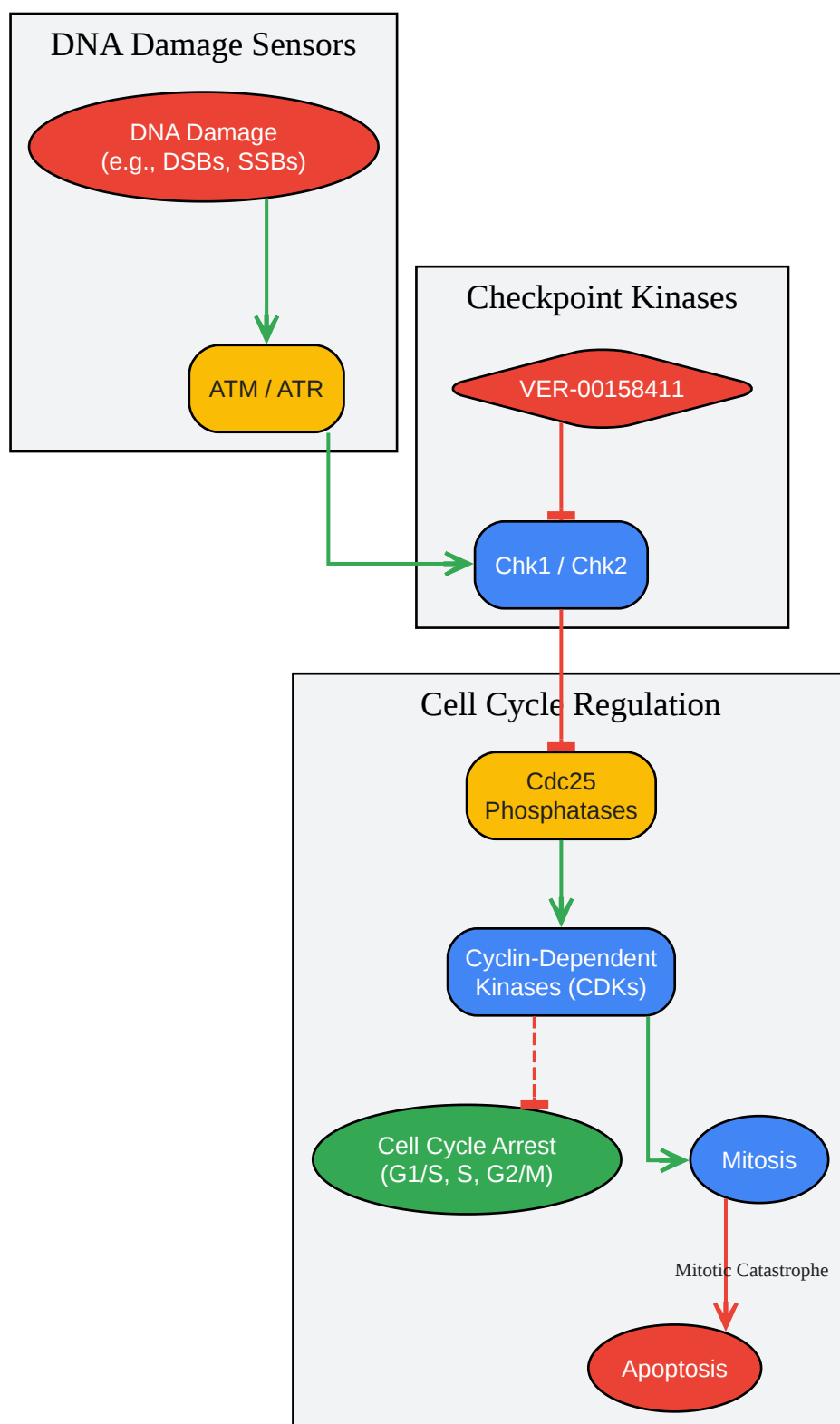
Parameter	Value	Reference
Molecular Weight	538.64 g/mol	[1]
IC ₅₀ (Chk1)	4.4 nM	[1]
IC ₅₀ (Chk2)	4.5 nM	[1]

Mechanism of Action and Signaling Pathway

VER-00158411 exerts its biological effects by inhibiting the kinase activity of both Chk1 and Chk2. These kinases are key components of the DNA damage response pathway, which is activated by genotoxic stress, such as that induced by DNA damaging chemotherapeutic agents or ionizing radiation.[2][3][4][5]

In response to DNA damage, upstream kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated.[2][3][4][5] ATM and ATR then phosphorylate and activate Chk2 and Chk1, respectively.[2][3][4] Once activated, Chk1 and Chk2 phosphorylate a range of downstream substrates, most notably the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[3] Phosphorylation of Cdc25 phosphatases leads to their degradation or sequestration in the cytoplasm, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs). The inhibition of CDKs results in cell cycle arrest at the G1/S, intra-S, or G2/M checkpoints, providing time for the cell to repair the damaged DNA.[2][3]

By inhibiting Chk1 and Chk2, **VER-00158411** prevents the phosphorylation and inactivation of Cdc25 phosphatases. This leads to the inappropriate activation of CDKs, forcing the cell to bypass the DNA damage checkpoint and enter mitosis with damaged DNA, a process known as checkpoint abrogation. This premature entry into mitosis with unrepaired DNA damage ultimately leads to mitotic catastrophe and apoptosis.



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VER-00158411 inhibits the Chk1/Chk2 signaling pathway.

Experimental Protocols

Cell Cycle Checkpoint Abrogation Assay

This assay is designed to determine the ability of **VER-00158411** to overcome cell cycle arrest induced by a DNA damaging agent.

Materials:

- Cancer cell line (e.g., p53-deficient HT29)
- Complete cell culture medium
- DNA damaging agent (e.g., Gemcitabine, Etoposide)
- **VER-00158411**
- Nocodazole
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 70% ethanol)
- Propidium iodide (PI) staining solution with RNase A
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with a DNA damaging agent (e.g., 100 nM Gemcitabine) for 16-24 hours to induce cell cycle arrest.
- Add varying concentrations of **VER-00158411** to the cells. Include a vehicle control (e.g., DMSO).
- Simultaneously add Nocodazole (a mitotic inhibitor) to all wells to trap cells that enter mitosis.

- Incubate for an additional 24 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the cell cycle distribution by flow cytometry. An increase in the G2/M population in the presence of **VER-00158411** and Nocodazole, compared to the DNA damaging agent alone, indicates checkpoint abrogation.

Western Blot Analysis of Chk1 Phosphorylation

This protocol is used to assess the direct inhibitory effect of **VER-00158411** on the Chk1 signaling pathway by measuring the phosphorylation status of Chk1.

Materials:

- Cancer cell line
- Complete cell culture medium
- DNA damaging agent (e.g., UV radiation or Etoposide)
- **VER-00158411**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer

- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and anti-loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells and allow them to adhere overnight.
- Pre-treat cells with various concentrations of **VER-00158411** for 1-2 hours.
- Induce DNA damage (e.g., expose cells to UV radiation and allow to recover for a specified time, or treat with Etoposide).
- Lyse the cells in lysis buffer on ice.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

- To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control. A decrease in the phospho-Chk1 signal in the presence of **VER-00158411** indicates inhibition of the Chk1 pathway.

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